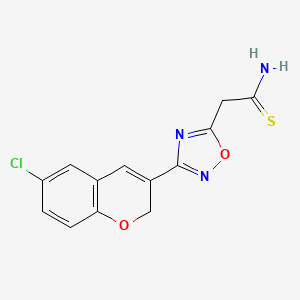
Ethyl 1-amino-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-amino-2-naphthoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ethyl ester group and an amino group attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-amino-2-naphthoate can be synthesized through several methods. One common approach involves the reaction of 1-naphthoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form ethyl 1-naphthoate. This intermediate is then subjected to nitration to introduce a nitro group at the 2-position, followed by reduction using a reducing agent like iron and hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-amino-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-amino-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a fluorescent probe for studying biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 1-amino-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 1-amino-2-naphthoate can be compared with other similar compounds, such as:
Ethyl 2-amino-1-naphthoate: Similar in structure but with the amino group at a different position, leading to different reactivity and applications.
1-Amino-2-naphthol: Contains a hydroxyl group instead of an ethyl ester, affecting its solubility and reactivity.
2-Amino-1-naphthoic acid: Contains a carboxylic acid group instead of an ethyl ester, influencing its acidity and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl 1-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2,14H2,1H3 |
Clave InChI |
LLRCYIYUZPRWKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






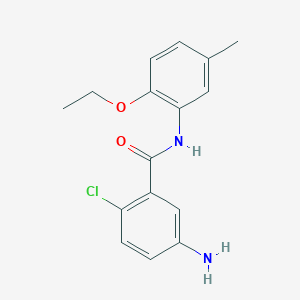
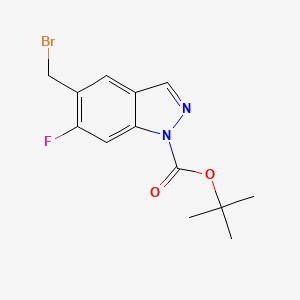
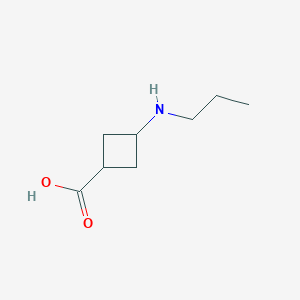
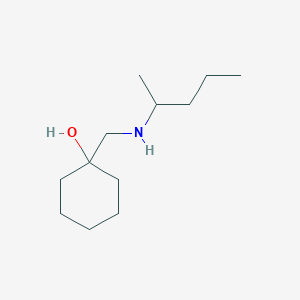

![Tert-butyl3-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015978.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B13015980.png)

